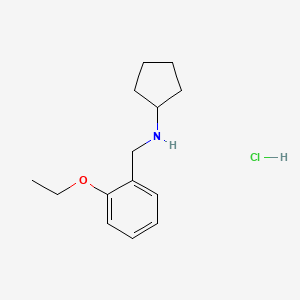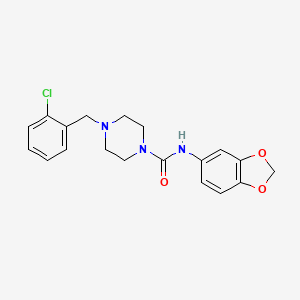
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 is a modified version of the natural compound curcumin, which is found in turmeric. J147 has been shown to improve memory and cognitive function in animal models, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have shown that this compound increases the production of proteins involved in energy metabolism and cellular stress response. This compound also activates a cellular pathway called the AMPK pathway, which is involved in regulating energy metabolism and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include:
- Improved memory and cognitive function
- Reduced inflammation
- Decreased accumulation of toxic proteins in the brain
- Increased production of proteins involved in energy metabolism and cellular stress response
- Activation of the AMPK pathway
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is that it has shown promising results in animal models of Alzheimer's and Parkinson's disease. This makes it a promising candidate for further research. However, one limitation is that the synthesis method for this compound is complex and the yield is relatively low. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include:
- Further studies to determine the exact mechanism of action of this compound
- Optimization of the synthesis method to increase the yield of this compound
- Studies to determine the safety and efficacy of this compound in humans
- Development of this compound derivatives with improved properties
- Investigation of the potential use of this compound in other neurodegenerative diseases
Conclusion
This compound is a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in animal models and has a variety of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process involving the modification of curcumin. The synthesis method involves the use of various reagents and solvents, making it a complex process. The yield of this compound is relatively low, which has led to efforts to optimize the synthesis method to increase the yield.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied in animal models of Alzheimer's and Parkinson's disease. In these models, this compound has been shown to improve memory and cognitive function, reduce inflammation, and decrease the accumulation of toxic proteins in the brain. These findings suggest that this compound has potential as a therapeutic agent for these diseases.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-16(14-7-3-2-4-8-14)17(19)21(20-12)11-13-6-5-9-15(18)10-13/h2-10H,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXQFLLZWTSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-ethyl-N-[2-(1H-indol-1-yl)ethyl]-N,4-dimethyl-1,3-oxazole-5-carboxamide](/img/structure/B5437318.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)

![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)

![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)